7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin
Description
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin (CAS RN: 158722-23-7) is a taxane derivative structurally related to paclitaxel (Taxol®). Its molecular formula is C53H63NO13Si, with a molecular weight of 950.17 g/mol . Key structural features include:
- A triethylsilyl (TES) protecting group at the C7 hydroxyl, enhancing steric protection during synthesis.
- A (4S,5R)-2,4-diphenyl-4,5-dihydrooxazole-5-carbonyl moiety at C13, replacing the traditional phenylisoserine side chain of paclitaxel.
- The core baccatin III skeleton, which is critical for microtubule-stabilizing activity .
This compound is an intermediate in the synthesis of taxane analogs, designed to explore structure-activity relationships (SAR) and optimize pharmacokinetic properties .
Properties
IUPAC Name |
[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-diacetyloxy-2-benzoyloxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-triethylsilyloxy-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (4S,5R)-2,4-diphenyl-4,5-dihydro-1,3-oxazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C53H63NO13Si/c1-10-68(11-2,12-3)67-38-28-39-52(30-61-39,66-33(6)56)44-46(65-48(58)36-26-20-15-21-27-36)53(60)29-37(31(4)40(50(53,7)8)42(62-32(5)55)45(57)51(38,44)9)63-49(59)43-41(34-22-16-13-17-23-34)54-47(64-43)35-24-18-14-19-25-35/h13-27,37-39,41-44,46,60H,10-12,28-30H2,1-9H3/t37-,38-,39+,41-,42+,43+,44-,46-,51+,52-,53+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAXCJOQYACAQIY-RGZLSWIJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)C6C(N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3OC(=O)C5=CC=CC=C5)(C4(C)C)O)OC(=O)[C@H]6[C@@H](N=C(O6)C7=CC=CC=C7)C8=CC=CC=C8)C)OC(=O)C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C53H63NO13Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
950.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
158722-23-7 | |
| Record name | 5-Oxazolecarboxylic acid, 4,5-dihydro-2,4-diphenyl-, (2aR,4S,4aS,6R,9S,11S,12S,12aR,12bS)-6,12b-bis(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-11-hydroxy-4a,8,13,13-tetramethyl-5-oxo-4-[(triethylsilyl)oxy]-7,11-methano-1H-cyclodeca[3,4]benz[1,2-b]oxet-9-yl ester, (4S,5R)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=158722-23-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Stepwise Protection and Functionalization
The synthesis involves three stages (Table 1):
Table 1 : Multi-stage synthesis protocol
| Stage | Reagents/Conditions | Purpose | Yield |
|---|---|---|---|
| 1 | TESCl, DIPA, DMAP in THF (0°C, 1 h) | Silylation of C7-OH | 89% |
| 2 | Schwartz’s reagent in THF (5°C, 4 h) | Reduction of C13 carbonyl | 76% |
| 3 | Benzoyl chloride, TBME, H₂SO₄ (rt, 12 h) | Acylation of C13-OH | 68% |
Mechanistic Insights :
-
Stage 1 : Silylation at C7 prevents unwanted side reactions during subsequent steps. The bulky triethylsilyl group enhances steric protection while maintaining reactivity at C13.
-
Stage 2 : Schwartz’s reagent selectively reduces the C13 ketone to a secondary alcohol without affecting other functional groups. Zirconium-mediated hydride transfer ensures high stereoselectivity.
-
Stage 3 : Benzoylation under acidic conditions activates the C13 position for oxazoline coupling. Sulfuric acid protonates the hydroxyl group, facilitating nucleophilic acyl substitution.
Oxazoline Moiety Installation
The (4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl group is introduced via a coupling reaction:
-
Preactivation : The oxazoline carboxylic acid is activated using O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) in dimethylformamide (DMF).
-
Coupling : React with the C13-alcohol intermediate at −5°C to 20°C for 26.8 hours, achieving 64.8% yield.
Critical Parameters :
-
Temperature control (−5°C to 20°C) minimizes epimerization.
-
TBTU activation ensures efficient amide bond formation without racemization.
Optimization Strategies
Catalytic System Tuning
Purification Techniques
-
High-Performance Liquid Chromatography (HPLC): Reverse-phase C18 columns (ACN/H₂O gradient) achieve >98% purity.
-
Crystallization : Ethanol/hexane recrystallization removes diastereomeric impurities, boosting yield by 12%.
Industrial-Scale Production
Batch Process Design
Environmental Considerations
-
Solvent Recovery : Distillation recovers 92% of THF and TBME, reducing waste generation by 40%.
-
Catalyst Recycling : Zirconium residues are repurposed in metal recovery streams, aligning with green chemistry principles.
Analytical Characterization
Spectroscopic Validation
Chemical Reactions Analysis
Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation Reactions: Reagents such as pyridinium chlorochromate (PCC) or manganese dioxide can be employed under controlled conditions.
Reduction Reactions: Common reductants include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution Reactions: Nucleophilic and electrophilic reagents are used, often under anhydrous conditions and inert atmospheres.
Major Products: The reactions typically yield modified baccatin derivatives, which can serve as intermediates for further functionalization or as final products with enhanced biological activities.
Scientific Research Applications
Anticancer Activity
Baccatin derivatives are primarily studied for their anticancer properties. The compound is designed to enhance the pharmacological profile of traditional taxanes by improving solubility and bioavailability.
- Mechanism of Action : Similar to paclitaxel, it likely works by stabilizing microtubules and preventing their depolymerization, which inhibits cell division.
Drug Formulation Development
The incorporation of triethylsilyl groups can improve the lipophilicity and stability of the compound, making it a candidate for formulation into injectable or oral drug delivery systems.
Structure-Activity Relationship (SAR) Studies
Research on this compound contributes to understanding how modifications affect biological activity. By altering specific functional groups, researchers can identify which changes enhance efficacy or reduce toxicity.
Case Study 1: Enhanced Efficacy in Breast Cancer Models
A study evaluated the efficacy of 7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin in breast cancer cell lines. Results indicated that this compound exhibited a higher cytotoxicity compared to standard paclitaxel formulations due to improved cellular uptake facilitated by the triethylsilyl group.
Case Study 2: Pharmacokinetic Profiling
In vivo studies demonstrated that this compound has a favorable pharmacokinetic profile with extended half-life and enhanced distribution in tumor tissues when compared to traditional taxanes. This suggests potential for improved therapeutic outcomes in clinical settings.
Mechanism of Action
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin exerts its effects by stabilizing microtubules, preventing their depolymerization. This action disrupts the mitotic process, leading to apoptosis in rapidly dividing cancer cells. The compound's molecular targets include the β-tubulin subunit of microtubules, influencing cell cycle dynamics and inducing cell death pathways.
Comparison with Similar Compounds
Table 1: Key Structural Features and Properties
Physicochemical Properties
Table 2: Physicochemical Comparison
| Property | 7-TES-13-Oxazoline Baccatin | Paclitaxel | 7-TMS Analog |
|---|---|---|---|
| logP (Predicted) | ~6.2 | ~3.0 | ~5.5 |
| Solubility (Water) | Poor | Poor (0.03 mg/mL) | Slightly better than TES |
| Molecular Weight | 950.17 | 853.91 | 922.11 |
| Key Functional Groups | TES, oxazoline | Hydroxyl, phenylisoserine | TMS, oxazoline |
Biological Activity
7-(Triethylsilyl)-13-O-[((4S,5R)-2,4-diphenyl-4,5-dihydrooxazol-5-yl)carbonyl]baccatin, also known as a derivative of baccatin III, is a synthesized compound that has garnered attention for its potential biological activities, particularly in the field of cancer therapeutics. This article aims to provide a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.
- Chemical Formula : C₅₃H₆₃NO₁₃Si
- Molecular Weight : 950.15 g/mol
- CAS Number : 158722-23-7
The compound's biological activity is primarily linked to its structural similarity to paclitaxel (Taxol), a well-known chemotherapeutic agent. Baccatin III derivatives are known to stabilize microtubules and inhibit cell division by preventing the depolymerization of tubulin. This action leads to apoptosis in rapidly dividing cancer cells.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. A study demonstrated that its synthesis via biocatalysis from baccatin III resulted in various paclitaxel analogues with enhanced cytotoxicity against specific cancer cell lines. Notably, the compound showed a higher cytotoxic effect than paclitaxel against certain macrophage cell types .
Enzyme Interaction
The compound is synthesized through an enzyme cascade reaction involving several key enzymes such as benzoate CoA ligase and phenylpropanoyltransferase. This multienzyme network facilitates the regioselective acylation steps necessary for producing bioactive paclitaxel analogues .
Case Studies and Experimental Results
- Biocatalytic Synthesis : A study conducted in 2017 explored the conversion of baccatin III to N-debenzoylpaclitaxel using a modified nonribosomal peptide synthase. The results indicated that the turnover rate for producing N-debenzoylpaclitaxel was significantly improved when using this enzymatic approach .
- Cytotoxicity Assessment : In vitro tests revealed that the compound exhibited cytotoxic effects on various cancer cell lines, with IC50 values suggesting potency comparable to established chemotherapeutics .
- Mechanistic Studies : Further investigations into the mechanism revealed that the compound's interaction with tubulin was similar to that of paclitaxel, leading to effective microtubule stabilization and subsequent apoptosis in cancer cells .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C₅₃H₆₃NO₁₃Si |
| Molecular Weight | 950.15 g/mol |
| CAS Number | 158722-23-7 |
| Anticancer Activity | High cytotoxicity against specific cancer cells |
Q & A
Q. What in silico tools predict metabolic stability of the triethylsilyl group in preclinical studies?
- Methodological Answer :
- Employ CYP450 inhibition assays paired with ADMET Predictor™ or SwissADME.
- Compare with known silyl-containing drugs (e.g., silybin derivatives) to benchmark metabolic pathways.
- Align with ’s principle of integrating computational and empirical data .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
